(4-(Trifluoromethyl)pyrimidin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

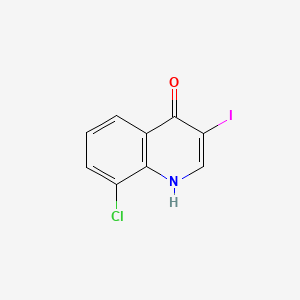

“(4-(Trifluoromethyl)pyrimidin-2-yl)methanol” is a chemical compound with the CAS Number: 1240594-67-5. It has a molecular weight of 178.11 and its IUPAC name is [4-(trifluoromethyl)-2-pyrimidinyl]methanol . It is a solid at room temperature .

Synthesis Analysis

There are two strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-2,12H,3H2 .

Chemical Reactions Analysis

The reaction scope was evaluated by varying the substitution patterns in starting pyrimidin-2(1H)-ones 1 and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines 6 .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Regioselective Synthesis : A study by Zanatta et al. (2020) focused on the regioselective synthesis of pyrazolyl-pyrimidine hybrids, using 4-substituted 1,1,1-trifluorobut-3-en-2-ones in their process. This research contributes to the development of new compounds with potential pharmacological applications, demonstrating the utility of trifluoromethylated pyrimidines in synthetic chemistry (Zanatta et al., 2020).

Crystal Structure Studies : The crystal structure of compounds related to (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, such as nuarimol, a pyrimidine fungicide, has been studied to understand its molecular arrangement and interactions (Kang et al., 2015).

Molecular Interactions : Research by Ishida et al. (2005) into complexation involving pyrimidine derivatives revealed insights into molecular interactions and antiferromagnetic properties, underscoring the significance of these compounds in material science (Ishida et al., 2005).

Biological and Pharmaceutical Applications

Antimicrobial Activity : Chaudhari et al. (2012) synthesized derivatives of this compound and evaluated their antimicrobial activities, highlighting the potential of these compounds in the development of new antimicrobial agents (Chaudhari, 2012).

Kinase Inhibition and Antiproliferative Activities : Marquise et al. (2015) investigated the synthesis of triaryl methanols from 4-metalated 2-substituted pyrimidines for kinase inhibition and antiproliferative activities in melanoma cells, demonstrating the relevance of pyrimidine derivatives in cancer research (Marquise et al., 2015).

Corrosion Inhibition : Ma et al. (2017) studied the use of pyrimidine derivatives as corrosion inhibitors, indicating their potential application in industrial settings (Ma et al., 2017).

Photochemical Applications : Research by Pfoertner (1975) explored the photochemical reduction of pyrimidine derivatives, contributing to the understanding of their behavior under light exposure (Pfoertner, 1975).

Anticonvulsant Drug Development : Severina et al. (2021) developed and validated an HPLC method for determining related substances in the anticonvulsant drug candidate "Epimidin," which includes pyrimidine derivatives (Severina et al., 2021).

Mecanismo De Acción

Target of Action

The primary targets of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is still ongoing .

Mode of Action

It is known that the trifluoromethyl group can establish intermolecular h-bonds , which could potentially influence its interaction with biological targets.

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Result of Action

Some trifluoromethyl compounds have shown potential antitumor activity , suggesting that this compound may also have similar effects

Action Environment

Factors such as temperature, pH, and presence of other chemicals could potentially affect the compound’s activity .

Safety and Hazards

Direcciones Futuras

Trifluoromethylpyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives, thus targeting compounds with relevant biological and pharmacological properties . It is expected that many novel applications of TFMP will be discovered in the future .

Propiedades

IUPAC Name |

[4-(trifluoromethyl)pyrimidin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-2,12H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUKCOHAEJTUND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744361 |

Source

|

| Record name | [4-(Trifluoromethyl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240594-67-5 |

Source

|

| Record name | [4-(Trifluoromethyl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

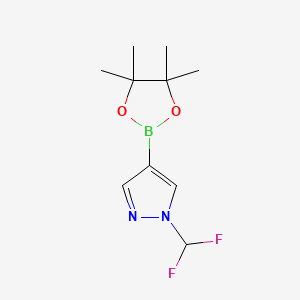

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)

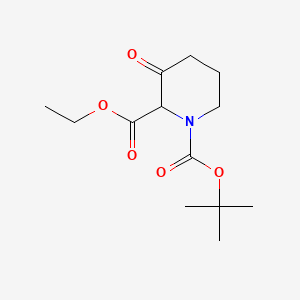

![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)

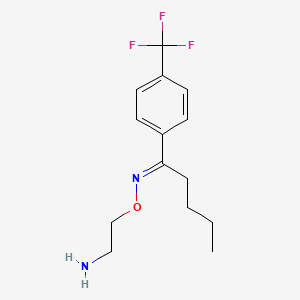

![Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate](/img/structure/B596359.png)

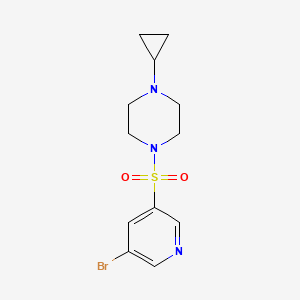

![Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B596368.png)